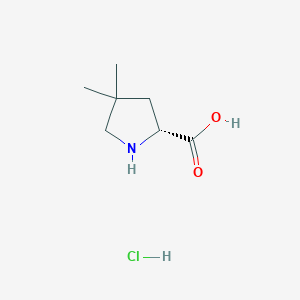
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound known for its unique structural properties and reactivity It is a pyridinium salt derived from the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the Zincke reaction. This reaction transforms pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine . The process begins with the formation of N-2,4-dinitrophenyl-pyridinium salt, which is then isolated and purified by recrystallization. Upon heating with a primary amine, the pyridinium ring opens, and a second addition of the amine leads to the displacement of 2,4-dinitroaniline, forming the desired pyridinium ion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Zincke reaction remains a fundamental approach. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly with secondary amines, leading to ring opening and subsequent ring closing (ANRORC mechanism).
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, reducing agents, and nucleophiles. Typical conditions involve heating and the use of solvents such as ethanol or methanol to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound include substituted pyridinium salts and various reduced derivatives, depending on the specific reaction pathways and conditions employed .
Applications De Recherche Scientifique
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying nucleophilic addition mechanisms and other biochemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound’s reactivity is primarily due to the presence of the dinitrophenyl group, which activates the pyridinium ring towards nucleophilic attack . This reactivity is harnessed in various synthetic applications, leading to the formation of complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridinium Salts: These compounds share structural similarities and are used in similar applications, particularly in materials science and electrochemical devices.
N-Phenylpyridinium Salts: These compounds also undergo nucleophilic addition and are used in organic synthesis.
Uniqueness
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is unique due to its specific reactivity profile, which is influenced by the dinitrophenyl group. This makes it particularly useful in applications requiring precise control over nucleophilic addition and ring-opening reactions .
Propriétés
IUPAC Name |
1-(2,4-dinitrophenyl)pyridin-1-ium-3-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N4O4.ClH/c12-8-2-1-5-13(7-8)10-4-3-9(14(16)17)6-11(10)15(18)19;/h1-7H,12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYGNWZLNWZQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)
![8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2532771.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)
![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2532774.png)
![Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2532775.png)






![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)


